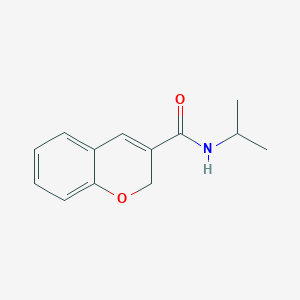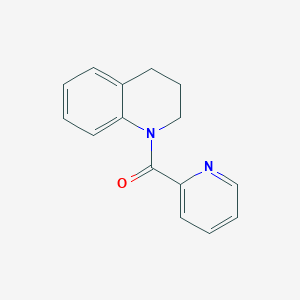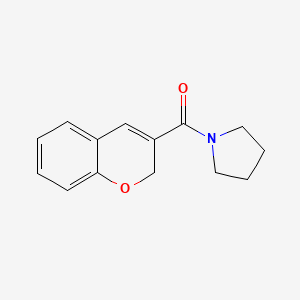
2H-chromen-3-yl(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-chromen-3-yl(pyrrolidin-1-yl)methanone, also known as PCM-2, is a synthetic compound that belongs to the family of cathinones. It has recently gained attention in the scientific community due to its potential applications in research. PCM-2 has been found to have unique properties that make it a promising candidate for studying various biochemical and physiological processes.
作用机制
2H-chromen-3-yl(pyrrolidin-1-yl)methanone acts by inhibiting the reuptake of monoamine neurotransmitters, which increases their concentration in the synaptic cleft. This leads to an increase in neurotransmitter signaling, which can have various effects on the brain and other organs. The exact mechanism of action of this compound is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase locomotor activity and induce hyperthermia in mice. It has also been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. These effects make this compound a valuable tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions.
实验室实验的优点和局限性
2H-chromen-3-yl(pyrrolidin-1-yl)methanone has several advantages as a research tool. It is a selective inhibitor of monoamine transporters, which makes it useful for studying the role of these transporters in various physiological and pathological conditions. It is also relatively easy to synthesize and purify, which makes it accessible to researchers.
However, this compound also has some limitations. Its mechanism of action is not fully understood, which limits its use in some experiments. It also has potential side effects, such as inducing hyperthermia, which can affect the interpretation of experimental results.
未来方向
2H-chromen-3-yl(pyrrolidin-1-yl)methanone has several potential future directions for research. One possible direction is to investigate its potential as a treatment for various neurological and psychiatric disorders, such as depression and addiction. Another direction is to study its effects on other neurotransmitter systems, such as the GABAergic system. Additionally, further investigation is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
This compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It has been found to act as a selective inhibitor of monoamine transporters and has various biochemical and physiological effects. This compound has several advantages as a research tool, but also has some limitations. Future research directions include investigating its potential as a treatment for various neurological and psychiatric disorders and further understanding its mechanism of action.
合成方法
2H-chromen-3-yl(pyrrolidin-1-yl)methanone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with pyrrolidine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
2H-chromen-3-yl(pyrrolidin-1-yl)methanone has been found to have potential applications in scientific research. It has been shown to act as a selective inhibitor of monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. This makes it a valuable tool for studying the role of these transporters in various physiological and pathological conditions.
属性
IUPAC Name |
2H-chromen-3-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(15-7-3-4-8-15)12-9-11-5-1-2-6-13(11)17-10-12/h1-2,5-6,9H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYROWGWBGJRHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

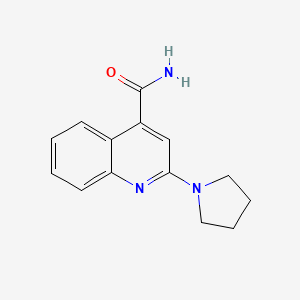
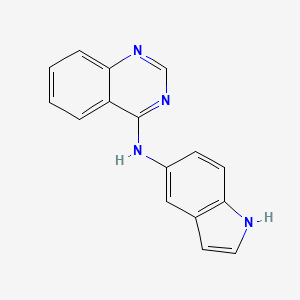
![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)

![methyl 1-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7518452.png)
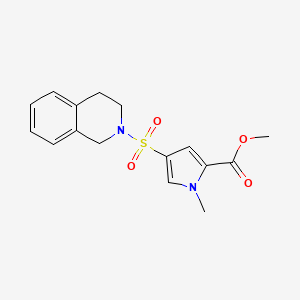
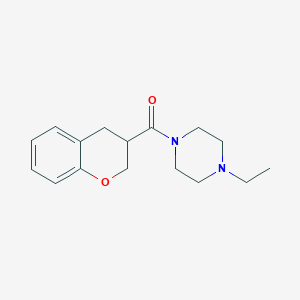
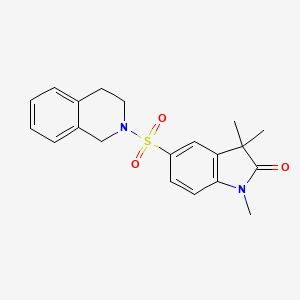
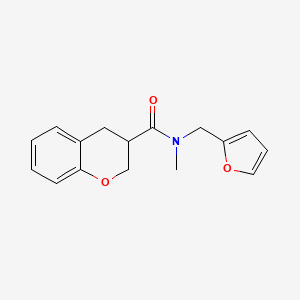
![6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)

![2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide](/img/structure/B7518522.png)
